3-Cyclopropyl-benzenesulfonyl chloride
Overview
Description
3-Cyclopropyl-benzenesulfonyl chloride is an organosulfur compound with the molecular formula C₉H₉ClO₂S. This compound is characterized by the presence of a cyclopropyl group attached to a benzenesulfonyl chloride moiety. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyclopropyl-benzenesulfonyl chloride can be synthesized through the reaction of 3-cyclopropyl-benzenesulfonic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the sulfonic acid is treated with an excess of thionyl chloride, resulting in the formation of the sulfonyl chloride derivative.
Industrial Production Methods: In an industrial setting, the preparation of this compound may involve the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These methods are advantageous due to their high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with amines to form sulfonamides.
Esterification: Reacts with alcohols to form sulfonate esters.
Hydrolysis: Reacts with water to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Amines: Used in the formation of sulfonamides under mild conditions.
Alcohols: Used in the formation of sulfonate esters, typically in the presence of a base.
Water: Hydrolysis reaction occurs readily, especially in the presence of a base.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acid: Formed from hydrolysis.
Scientific Research Applications
3-Cyclopropyl-benzenesulfonyl chloride is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active sulfonamides.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-cyclopropyl-benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in the synthesis of sulfonamides and sulfonate esters, where the nucleophile displaces the chloride ion.
Comparison with Similar Compounds
Benzenesulfonyl chloride: Similar structure but lacks the cyclopropyl group.
Tosyl chloride (p-toluenesulfonyl chloride): Contains a methyl group instead of a cyclopropyl group.
Methanesulfonyl chloride: Contains a methyl group instead of a benzene ring.
Uniqueness: 3-Cyclopropyl-benzenesulfonyl chloride is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to its analogs. This can influence its reactivity and the properties of the resulting products .
Properties
IUPAC Name |
3-cyclopropylbenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c10-13(11,12)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBFLTOURJYMBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958651-12-2 | |
Record name | 3-cyclopropylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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